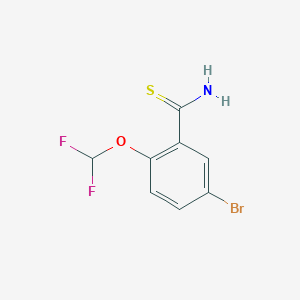
5-Bromo-2-(difluoromethoxy)benzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(difluoromethoxy)benzothioamide is an organic compound with the molecular formula C8H6BrF2NOS It is a derivative of benzothioamide, featuring bromine and difluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethoxy)benzothioamide typically involves the reaction of 5-bromo-2-(difluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the benzothioamide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethoxy)benzothioamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thioamide group can be oxidized to sulfoxides or sulfones, and reduced to amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted benzothioamides.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
5-Bromo-2-(difluoromethoxy)benzothioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethoxy)benzothioamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(difluoromethoxy)benzoic acid: A precursor in the synthesis of 5-Bromo-2-(difluoromethoxy)benzothioamide.
5-Bromo-2-(difluoromethoxy)benzonitrile: Another derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical properties and potential biological activities. Its thioamide functionality further differentiates it from other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H6BrF2NOS |
|---|---|
Molecular Weight |
282.11 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethoxy)benzenecarbothioamide |
InChI |
InChI=1S/C8H6BrF2NOS/c9-4-1-2-6(13-8(10)11)5(3-4)7(12)14/h1-3,8H,(H2,12,14) |
InChI Key |
RNFKVVISZAWDDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=S)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


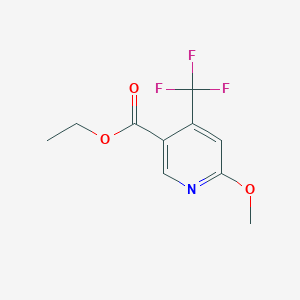
![Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
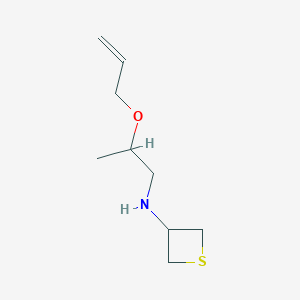
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)
![Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)
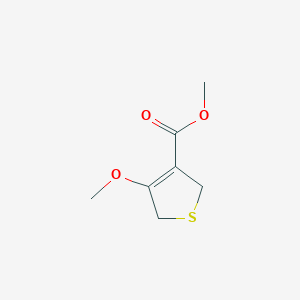
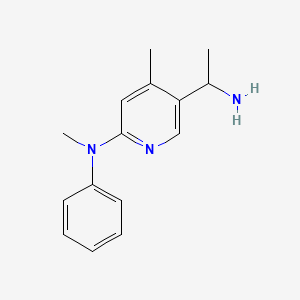
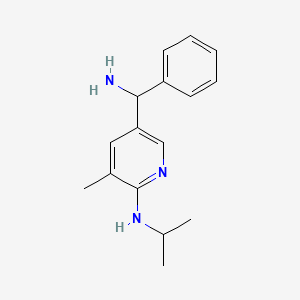
![N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide](/img/structure/B13012669.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B13012672.png)
![7-Bromopyrido[3,2-d]pyrimidine](/img/structure/B13012679.png)
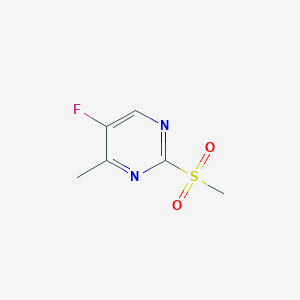
![(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13012694.png)
